1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine is an organic compound that features a benzodioxin ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the Ethanamine Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ethanamine linker.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies investigating its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-3-yl)ethan-1-amine
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(quinolin-4-yl)ethan-1-amine
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-8,12,15H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQRGXOVYSKFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CC3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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